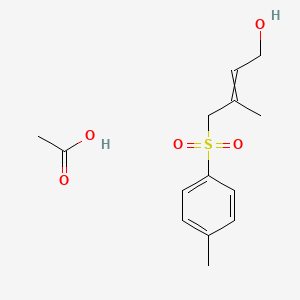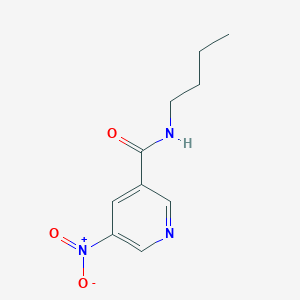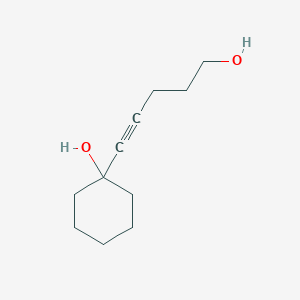
1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol is a chemical compound characterized by a cyclohexane ring substituted with a hydroxypentynyl group. This compound is notable for its unique structure, which includes both a hydroxyl group and a triple bond, making it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with a suitable alkyne. One common method is the addition of a pentynyl Grignard reagent to cyclohexanone, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Solvent: Ether or THF (tetrahydrofuran)
Temperature: Room temperature to reflux
Catalysts: Magnesium for Grignard reagent preparation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or KMnO4
Reduction: Pd/C with hydrogen gas, Lindlar’s catalyst for partial reduction
Substitution: TsCl, followed by nucleophiles like NaN3 or KCN
Major Products:
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexane derivatives with varying degrees of saturation
Substitution: Various substituted cyclohexanols
Applications De Recherche Scientifique
1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol finds applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclohexanol: Lacks the pentynyl group and triple bond, making it less reactive in certain chemical reactions.
1-(5-Hydroxyhexyl)cyclohexan-1-ol: Similar structure but with a hexyl group instead of a pentynyl group, affecting its reactivity and applications.
Uniqueness: 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a hydroxyl group and a triple bond, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
58447-66-8 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-(5-hydroxypent-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H18O2/c12-10-6-2-5-9-11(13)7-3-1-4-8-11/h12-13H,1-4,6-8,10H2 |
Clé InChI |
UIGQOLFDSNRPGX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#CCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


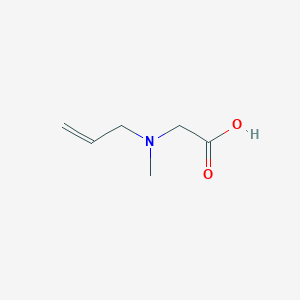
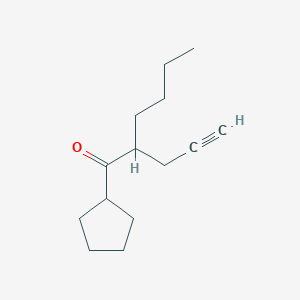
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)


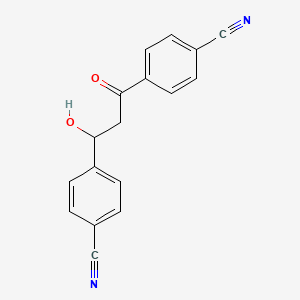
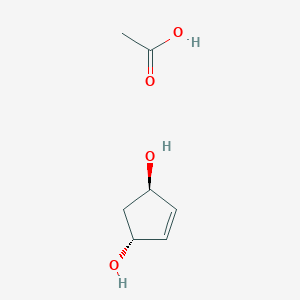
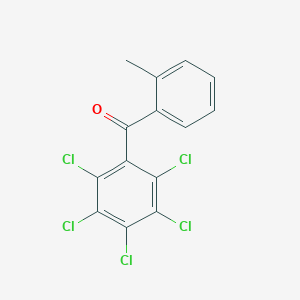

![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
